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Sgc aak1 1

Cat. No.: B1450721
M. Wt: 427.5 g/mol
InChI Key: UCBIQZUJJSVQHL-UHFFFAOYSA-N
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Description

Contextualizing Chemical Probes in Kinase Research

Protein kinases represent a large and crucial family of enzymes involved in a multitude of cellular signaling pathways. Their dysregulation is implicated in numerous diseases, making them significant targets for drug discovery nih.govresearchgate.net. Studying the specific roles of individual kinases within complex biological systems is essential for understanding disease mechanisms and validating potential therapeutic targets. Chemical probes are indispensable tools in this endeavor. researchgate.netthermofisher.kr

A chemical probe is a small molecule specifically designed to interact with and modulate the function of a particular protein target, either by inhibiting or activating it. thermofisher.krpromega.co.uk Unlike potential drug candidates in late-stage development, chemical probes are primarily research reagents used to investigate the biological consequences of altering a protein's activity in cellular or in vivo studies. thermofisher.krpromega.co.uk They are designed to be highly selective for their intended target compared to closely related proteins, possess sufficient potency, and demonstrate activity in cellular contexts. promega.co.uk High-quality chemical probes complement genetic approaches (such as siRNA or CRISPR) and help researchers to clarify the relationship between a target and a phenotype, thereby aiding in target validation before embarking on costly and time-consuming drug development processes. thermofisher.krpromega.co.uk

Developmental History and Collaborative Origins (e.g., Structural Genomics Consortium)

The development of high-quality, selective chemical probes for kinases, particularly for those that are understudied, is a key focus in chemical biology. researchgate.netpromega.co.uk The Structural Genomics Consortium (SGC) is a not-for-profit, public-private partnership that plays a significant role in this area by producing and openly disseminating chemical probe reagents and supporting data to the research community. promega.co.uk

SGC-AAK1-1 emerged from collaborative efforts, including those involving the SGC. The development involved the synthesis and optimization of inhibitors based on a 3-acylaminoindazole scaffold, which were found to be potent dual inhibitors of AAK1 and BMP2K. nih.govox.ac.ukacs.org The optimization process aimed to produce a small molecule that was potent and selective for these kinases over other members of the NAK family. nih.govox.ac.ukacs.org This collaborative approach, characteristic of initiatives like the SGC, facilitates the creation and dissemination of well-characterized research tools for the wider scientific community. promega.co.uk

Significance as a Research Tool for Adaptor-Associated Kinase 1 (AAK1) and BMP-2-Inducible Kinase (BMP2K)

SGC-AAK1-1 is considered one of the best available small molecule tools for studying the functions of Adaptor-Associated Kinase 1 (AAK1) and BMP-2-Inducible Kinase (BMP2K), also known as BIKE. nih.govox.ac.uk AAK1 and BMP2K are members of the NAK family of human kinases and share significant sequence identity within their kinase domains. nih.gov

SGC-AAK1-1 functions as a potent dual inhibitor targeting the ATP-binding site of both AAK1 and BMP2K. thesgc.org Biochemical assays have demonstrated its potency, with reported Ki values of 9.1 nM for AAK1 and 17 nM for BMP2K. thesgc.orgcaymanchem.com Crucially, SGC-AAK1-1 exhibits selectivity over other NAK family members like STK16 and GAK. nih.govcaymanchem.com Kinome-wide screening has shown a narrow activity profile, further highlighting its selectivity for AAK1 and BMP2K. nih.govox.ac.uk

Beyond biochemical potency, SGC-AAK1-1 has also demonstrated functional activity in cells. In live cell assays, it shows potency for ectopically expressed full-length AAK1 and BMP2K fusion proteins. thesgc.org It has been shown to inhibit AAK1-dependent phosphorylation of AP2M1, a key event in clathrin-mediated endocytosis, and also activates Wnt signaling. tocris.comrndsystems.com A chemically related negative control compound, SGC-AAK1-1N, is available, which is crucial for confirming that observed biological effects are specifically due to the inhibition of AAK1 and BMP2K. thesgc.org

The significance of SGC-AAK1-1 lies in its ability to selectively modulate the activity of AAK1 and BMP2K, allowing researchers to investigate their roles in various cellular processes, such as clathrin-mediated endocytosis and signaling pathways. nih.govthesgc.orgtocris.com Given the implication of AAK1 and BMP2K in diverse conditions, including neurological disorders and viral infections, SGC-AAK1-1 serves as a valuable tool for elucidating their biological functions and assessing their potential as therapeutic targets. nih.govresearchgate.net

Key Data for SGC-AAK1-1

PropertyValueSource
PubChem CID134812845 caymanchem.comtocris.comciteab.comcenmed.com
Molecular Weight427.5 g/mol or 427.52 caymanchem.comtocris.comrndsystems.comciteab.comcenmed.com
Molecular FormulaC₂₁H₂₅N₅O₃S caymanchem.comtocris.comrndsystems.comcenmed.com
CAS Number2247894-32-0 caymanchem.comtocris.comrndsystems.comcenmed.com
AAK1 Ki (biochemical)9.1 nM thesgc.orgcaymanchem.com
BMP2K Ki (biochemical)17 nM thesgc.orgcaymanchem.com
AAK1 IC50 (live cell)230 nM or 233 nM thesgc.orgtocris.comrndsystems.com
BMP2K IC50 (live cell)1.5 μM or 1.48 μM thesgc.orgtocris.comrndsystems.com
SelectivitySelective over GAK and STK16 nih.govcaymanchem.com
MechanismTargets ATP-binding site thesgc.org
Cellular ActivityInhibits AAK1-dependent AP2M1 phosphorylation; Activates Wnt signaling tocris.comrndsystems.com

Selectivity Data (Ki values)

KinaseKi (nM)Source
AAK19.1 thesgc.orgcaymanchem.com
BMP2K17 thesgc.orgcaymanchem.com
STK16270 caymanchem.com
GAK1700 caymanchem.com

Cellular Potency Data (IC50 values)

KinaseIC50Source
AAK1230 nM or 233 nM thesgc.orgtocris.comrndsystems.com
BMP2K1.5 μM or 1.48 μM thesgc.orgtocris.comrndsystems.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N5O3S B1450721 Sgc aak1 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[6-[3-(diethylsulfamoylamino)phenyl]-1H-indazol-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-3-26(4-2)30(28,29)25-17-7-5-6-15(12-17)16-10-11-18-19(13-16)23-24-20(18)22-21(27)14-8-9-14/h5-7,10-14,25H,3-4,8-9H2,1-2H3,(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBIQZUJJSVQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Targets and Inhibitory Profile of Sgc Aak1 1

Primary Kinase Targets and Specificity

The primary targets of SGC-AAK1-1 are Adaptor Protein 2-Associated Kinase 1 (AAK1) and BMP-2-Inducible Kinase (BMP2K), also known as BIKE. researchgate.netnih.govthesgc.orgamazonaws.commedchemexpress.comrndsystems.combiorxiv.orgsigmaaldrich.combio-techne.com

Adaptor Protein 2-Associated Kinase 1 (AAK1)

AAK1 is a 104 kDa serine/threonine kinase broadly expressed in various tissues. thesgc.org It plays a significant role in clathrin-mediated endocytosis (CME) through direct binding to clathrin and phosphorylation of the medium subunit of AP-2. thesgc.orgtandfonline.com This function implicates AAK1 in regulating processes such as Wnt signaling and modulating the Notch pathway. thesgc.orgtandfonline.com SGC-AAK1-1 demonstrates potent inhibition of AAK1, with reported Ki values around 9.1 nM in ATP-binding site fluorescent tracer displacement assays and IC50 values of approximately 270 nM in coupled enzyme assays. thesgc.orgmedchemexpress.comsigmaaldrich.comsigmaaldrich.comtargetmol.com In cell-based NanoBRET assays, SGC-AAK1-1 shows potency for full-length AAK1 with an IC50 of 230 nM. thesgc.org

BMP-2-Inducible Kinase (BMP2K/BIKE)

BMP2K, or BIKE, is another member of the NAK family that is also broadly expressed. thesgc.org It localizes to nuclear speckles within the cell. thesgc.org Originally identified due to its increased expression upon BMP-2-induced differentiation, BIKE is suggested to have a regulatory role in attenuating osteoblast differentiation. thesgc.org Proteomic studies have identified BIKE as a clathrin vesicle-associated protein that interacts with Numb. thesgc.org SGC-AAK1-1 also potently inhibits BIKE, with reported Ki values of approximately 17 nM in ATP-binding site fluorescent tracer displacement assays. thesgc.orgsigmaaldrich.comsigmaaldrich.com In cell-based NanoBRET assays, the potency for full-length BIKE is lower than for AAK1, with an IC50 of 1.5 µM or 1.48 µM reported. thesgc.orgrndsystems.combio-techne.com

Here is a summary of the inhibitory potency of SGC-AAK1-1 against its primary targets:

TargetAssay TypePotency ValueReference
AAK1ATP site fluorescent tracer displacement (Ki)9.1 nM thesgc.orgsigmaaldrich.comsigmaaldrich.com
AAK1Coupled enzyme assay (IC50)270 nM medchemexpress.comsigmaaldrich.comsigmaaldrich.comtargetmol.com
AAK1Live cell NanoBRET (IC50)230 nM thesgc.orgrndsystems.combio-techne.com
BMP2K/BIKEATP site fluorescent tracer displacement (Ki)17 nM thesgc.orgsigmaaldrich.comsigmaaldrich.com
BMP2K/BIKELive cell NanoBRET (IC50)1.5 µM / 1.48 µM thesgc.orgrndsystems.combio-techne.com

Kinome-wide Selectivity and Off-Target Binding Profiling

Comprehensive kinome-wide screening has been conducted to assess the selectivity of SGC-AAK1-1 and identify potential off-target interactions. researchgate.netacs.orgthesgc.orgamazonaws.comsigmaaldrich.comsemanticscholar.orgpatsnap.com

Comprehensive Kinase Screening Methodologies

Kinome-wide selectivity profiling of SGC-AAK1-1 has primarily utilized binding assays such as the KINOMEscan assay (DiscoverX). thesgc.orgamazonaws.comsigmaaldrich.comsigmaaldrich.comsemanticscholar.orgbiorxiv.org These assays assess the ability of a compound to bind to a large panel of kinases, typically at a concentration of 1 µM. thesgc.orgamazonaws.comsigmaaldrich.comsigmaaldrich.comsemanticscholar.orgbiorxiv.orgmdpi.comeubopen.org Results are often reported as the percentage of control (%I) or as binding dissociation constants (KD). amazonaws.comsigmaaldrich.comsigmaaldrich.comsemanticscholar.orgeubopen.org The Structural Genomics Consortium (SGC) standard for a high-quality chemical probe includes demonstrating narrow activity in a kinome-wide screen and having a selectivity score (S10(1 µM)) below 0.04, meaning it binds with high affinity to less than 4% of the kinases in the panel at 1 µM. mdpi.comeubopen.org

Identification of Kinases Exhibiting Interaction (e.g., RIOK1, RIOK3, PIP5K1C)

In KINOMEscan assays at 1 µM, SGC-AAK1-1 has shown limited off-target binding. thesgc.orgamazonaws.comsigmaaldrich.comsigmaaldrich.comsemanticscholar.org Only a small number of kinases were observed to bind SGC-AAK1-1 within 30-fold of the KD of AAK1. thesgc.orgamazonaws.comsemanticscholar.org Follow-up KD determinations for kinases showing significant inhibition at 1 µM identified RIOK1, RIOK3, and PIP5K1C as kinases exhibiting interaction with SGC-AAK1-1. thesgc.orgamazonaws.comsigmaaldrich.comsigmaaldrich.comsemanticscholar.org

Reported KD values for these interacting kinases include:

KinaseBinding Affinity (KD)Reference
RIOK172 nM thesgc.orgamazonaws.comsigmaaldrich.comsigmaaldrich.comsemanticscholar.org
RIOK3290 nM thesgc.orgamazonaws.comsigmaaldrich.comsigmaaldrich.comsemanticscholar.org
PIP5K1C260 nM thesgc.orgamazonaws.comsigmaaldrich.comsigmaaldrich.comsemanticscholar.org

Other kinases that showed >50% inhibition at 1 µM in a panel of ~400 kinases, with their corresponding KD values, include CDKL1 (880 nM) and MYLK2 (960 nM). sigmaaldrich.comsigmaaldrich.com

Differentiation from Other Numb-Associated Kinase (NAK) Family Members (e.g., GAK, STK16/MPSK1)

The NAK family includes AAK1, BMP2K/BIKE, Cyclin G associated kinase (GAK), and Serine/threonine kinase 16 (STK16/MPSK1). researchgate.netthesgc.orgbiorxiv.orgsigmaaldrich.comtandfonline.comsemanticscholar.orgbiorxiv.orgnih.govnih.gov While AAK1 and BMP2K are the most closely related, sharing significant sequence identity in their kinase domains, SGC-AAK1-1 demonstrates selectivity for AAK1 and BMP2K over GAK and STK16. researchgate.netthesgc.orgsemanticscholar.orgbiorxiv.orgnih.govcaymanchem.combiorxiv.org

In TR-FRET binding displacement assays, SGC-AAK1-1 showed more than a 30-fold difference in Ki values for AAK1 and BMP2K compared to GAK and STK16. caymanchem.combiorxiv.org Specifically, Ki values for GAK and STK16 were reported as 1,700 nM and 270 nM, respectively, demonstrating significantly lower affinity compared to the nanomolar Ki values for AAK1 and BMP2K. caymanchem.com Some studies using thermal shift assays have indicated less selectivity between AAK1 and BIKE but relatively low stabilization of GAK by SGC-AAK1-1. researchgate.netbiorxiv.org Biochemical selectivity for BMP2K over GAK has been reported as greater than 35-fold, while selectivity over STK16 was more variable (4-16-fold) for related compounds. semanticscholar.org In cellular NanoBRET assays, one study noted approximately equal activity of a compound referred to as compound 25 (corresponding to SGC-AAK1-1) on AAK1 and GAK, with lower activity on BIKE, although other studies consistently report SGC-AAK1-1 as a dual AAK1/BIKE inhibitor. biorxiv.org

Differentiation from other kinases, such as CDKL2, has also been noted. SGC-AAK1-1 demonstrated an IC50 >10 µM for CDKL2 in cell-based assays, indicating poor binding and thus selectivity against CDKL2. nih.gov

Biochemical and Cellular Potency

The potency of SGC-AAK1-1 has been evaluated through both in vitro enzymatic assays and cellular target engagement studies.

In Vitro Enzymatic Inhibition Assessment

SGC-AAK1-1 is a potent inhibitor of AAK1 and BMP2K enzymatic activity. Studies have reported Kᵢ values of 9.1 nM for AAK1 and 17 nM for BIKE, indicating high binding affinity to the ATP site. thesgc.orgcaymanchem.com Enzymatic inhibition assays using different methodologies have yielded consistent IC₅₀ values. For AAK1, reported enzymatic IC₅₀ values include 270 nM biosynth.comrndsystems.commedchemexpress.com and 233 nM tocris.comrndsystems.com. For BMP2K, reported enzymatic IC₅₀ values include 1 μM biosynth.com, 1.48 μM tocris.comrndsystems.com, and 320 nM eubopen.orgthesgc.org.

Kinome-wide selectivity profiling using the DiscoverX KINOMEscan assay at 1 μM demonstrated that SGC-AAK1-1 exhibits limited off-target binding. thesgc.orgeubopen.orgthesgc.orgnih.gov Only a small percentage of kinases showed significant binding (PoC < 10). eubopen.orgthesgc.org Kinases that bound with PoC < 40 were further investigated. eubopen.orgthesgc.org The kinases identified as binding within 30-fold of the Kᴅ of AAK1 include RIOK1 (Kᴅ = 72 nM), RIOK3 (Kᴅ = 290 nM), and PIP5K1C (Kᴅ = 260 nM). thesgc.org Another study using SGC-CDKL2/AAK1/BMP2K-1 (a different probe but with related targets) also identified PIP5K1A, GRK4, PRP4, SRPK3, SRPK1, MEK5, and RIOK1 within the PoC < 40 fraction, although enzymatic IC₅₀ values within 30-fold of the primary target (CDKL2 in that case) were not observed for AAK1 or BMP2K. eubopen.orgthesgc.org

Table 1: In Vitro Enzymatic Inhibition and Binding Data for SGC-AAK1-1

TargetAssay TypeMetricValueReference
AAK1BindingKᵢ9.1 nM thesgc.orgcaymanchem.com
BIKEBindingKᵢ17 nM thesgc.orgcaymanchem.com
AAK1EnzymaticIC₅₀270 nM biosynth.comrndsystems.commedchemexpress.com
AAK1EnzymaticIC₅₀233 nM tocris.comrndsystems.com
BMP2KEnzymaticIC₅₀1 μM biosynth.com
BMP2KEnzymaticIC₅₀1.48 μM tocris.comrndsystems.com
BMP2KEnzymatic (Eurofins)IC₅₀320 nM eubopen.orgthesgc.org
RIOK1Binding (KINOMEscan)Kᴅ72 nM thesgc.org
RIOK3Binding (KINOMEscan)Kᴅ290 nM thesgc.org
PIP5K1CBinding (KINOMEscan)Kᴅ260 nM thesgc.org
GAKBindingKᵢ1700 nM caymanchem.com
STK16BindingKᵢ270 nM caymanchem.com

Cellular Target Engagement and Functional Activity

SGC-AAK1-1 demonstrates cellular potency by engaging its targets within cells. In live cell NanoBRET assays, SGC-AAK1-1 showed potency for ectopically expressed full-length AAK1- and BIKE-Nluc fusion proteins. thesgc.org Cellular IC₅₀ values in NanoBRET assays have been reported as 230 nM for AAK1 and 1.5 μM for BIKE in HEK293 cells. thesgc.org Another study reported cellular IC₅₀ values in HEK293T cells of around 240 nM for AAK1 and 1.5 μM for BMP2K. biorxiv.org A separate probe, SGC-CDKL2/AAK1/BMP2K-1, showed different cellular potency values for AAK1 (IC₅₀ = 2300 nM) and BMP2K (IC₅₀ = 5700 nM) in HEK293 cells, highlighting differences between related compounds. eubopen.orgthesgc.org SGC-AAK1-1 is reported to enter cells and directly bind to AAK1, displacing a fluorescent tracer molecule in NanoBRET assays. biorxiv.org

Functionally, SGC-AAK1-1 inhibits AAK1-dependent phosphorylation of the AP2M1 subunit at Thr156. researchgate.netbiorxiv.orgtocris.combiosynth.comrndsystems.commedchemexpress.comnih.gov This inhibition occurs in a concentration-dependent manner in cell lines such as HT1080 and HEK293T. biorxiv.orgmedchemexpress.comnih.gov Inhibition of AAK1 kinase activity by SGC-AAK1-1 leads to increased β-catenin protein stability and subsequent activation of Wnt signaling. biosynth.comrndsystems.commedchemexpress.comnih.gov A chemically related negative control compound, SGC-AAK1-1N, is available and is characterized as being inactive or not binding to AAK1 or BMP2K in cellular target engagement assays. thesgc.orgbiorxiv.orgthesgc.orgnih.gov

Table 2: Cellular Potency and Functional Activity Data for SGC-AAK1-1

TargetAssay TypeMetricValueCell LineFunctional EffectReference
AAK1NanoBRETIC₅₀230 nMHEK293- thesgc.org
BIKENanoBRETIC₅₀1.5 μMHEK293- thesgc.org
AAK1NanoBRETIC₅₀~240 nMHEK293T- biorxiv.org
BMP2KNanoBRETIC₅₀1.5 μMHEK293T- biorxiv.org
AAK1Western Blot (pAP2M1)-InhibitionHT1080, HEK293TInhibits phosphorylation of AP2M1 (T156) biorxiv.orgmedchemexpress.comnih.gov
Wnt pathwayReporter Assay-ActivationHT1080Activates WNT-driven BAR activity, stabilizes β-catenin biosynth.comrndsystems.commedchemexpress.comnih.gov

Chemical Scaffold Design and Structure-Activity Relationships

SGC-AAK1-1 is derived from a 3-acylaminoindazole chemical scaffold. nih.govacs.orgresearchgate.netamazonaws.com The development of SGC-AAK1-1 involved a systematic optimization process starting from initial hits identified through screening kinase inhibitor libraries, such as the Published Kinase Inhibitor Set (PKIS), using techniques like differential scanning fluorimetry (DSF). nih.govamazonaws.com

Structure-activity relationships (SAR) were initially explored by examining the activity of 3-acylaminoindazole analogs within the PKIS. nih.govamazonaws.com Subsequently, a large number of analogs (over 200) were synthesized and profiled to refine the SAR. nih.govamazonaws.com The synthesis typically involved acylation of an indazole aniline (B41778) with cyclopropanecarbonyl chloride, followed by Suzuki coupling and reaction with sulfonyl chlorides. amazonaws.com

Profiling of analogs included TR-FRET binding assays and NanoBRET cellular target engagement assays to assess potency and selectivity across the NAK family and other kinases. nih.gov High-resolution X-ray crystal structures of AAK1 and BMP2K kinase domains bound to related inhibitors provided valuable insights into the binding mode within the ATP site and revealed target-specific structural features that guided the design of SGC-AAK1-1. nih.govamazonaws.combiorxiv.org While specific detailed SAR for every modification leading to SGC-AAK1-1 is extensive, studies on related acylaminoindazoles have indicated how structural variations, such as those around the sulfonamide and cyclopropane (B1198618) ring, can influence binding affinity and selectivity for targets like CDKL2 compared to AAK1 and BMP2K. nih.gov

Elucidation of Cellular and Molecular Mechanisms Through Sgc Aak1 1

Regulation of Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a vital process for the internalization of a wide array of extracellular molecules, including nutrients, hormones, and growth factors, as well as for the regulation of cell surface receptor density. The process involves the assembly of clathrin coats on the plasma membrane, leading to the formation of vesicles that transport cargo into the cell. patsnap.comnih.gov AAK1 is a key regulatory kinase in this pathway. wikipedia.orgnih.gov

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the initial stages of clathrin-coated pit formation. patsnap.comnih.gov It directly interacts with the β2-adaptin subunit of the Adaptor Protein 2 (AP-2) complex and is also known to bind clathrin. researchgate.net The AP-2 complex is a crucial component of the endocytic machinery, acting as a bridge between membrane-bound receptors and the clathrin coat. nih.gov AAK1's kinase activity is stimulated by clathrin, suggesting a feedback mechanism that enhances the efficiency of endocytosis. nih.gov

A primary function of AAK1 in CME is the phosphorylation of the μ2 subunit of the AP-2 complex (AP2M1). patsnap.comwikipedia.org This phosphorylation event, specifically at the threonine 156 (Thr156) residue, is critical for increasing the affinity of the AP-2 complex for the tyrosine-based sorting signals present on the cytoplasmic tails of cargo receptors. nih.gov This enhanced binding facilitates the recruitment of cargo into the forming clathrin-coated pits, thereby ensuring efficient internalization. nih.govnih.gov

Key Roles of AAK1 in Clathrin-Mediated Endocytosis
ComponentInteraction/FunctionReference
ClathrinBinds to AAK1 and stimulates its kinase activity. nih.gov
AP-2 ComplexAAK1 binds to the β2-adaptin subunit. researchgate.net
AP2M1 (μ2 subunit)Phosphorylated by AAK1 at Thr156. patsnap.comnih.gov
Cargo ReceptorsPhosphorylation of AP2M1 enhances AP-2 binding to sorting signals. nih.gov

The chemical probe SGC-AAK1-1 is a potent inhibitor of AAK1, with a reported IC50 of 233 nM and a Ki of 9.1 nM. By targeting the ATP-binding site of AAK1, SGC-AAK1-1 effectively blocks its kinase activity. thesgc.org This inhibition has been shown to directly result in a dose-dependent decrease in the phosphorylation of the AP2M1 subunit at the Thr156 residue in cellular assays. nih.govbiorxiv.org

In studies using various cell lines, treatment with SGC-AAK1-1 significantly reduced the levels of phosphorylated AP2M1 (pAP2M1). nih.govbiorxiv.org This effect demonstrates the compound's ability to specifically disrupt a key regulatory step in clathrin-mediated endocytosis. By preventing the AAK1-mediated phosphorylation of AP2M1, SGC-AAK1-1 effectively reduces the efficiency of cargo recruitment and subsequent internalization. patsnap.com The use of SGC-AAK1-1 has thus been instrumental in confirming the critical role of AAK1-dependent AP2M1 phosphorylation in the regulation of CME. nih.govbiorxiv.org

Modulation of Wnt Signaling Pathway Dynamics

The Wnt signaling pathway is a highly conserved signaling cascade that plays a crucial role in embryonic development, tissue homeostasis, and disease. The canonical Wnt pathway is centered around the regulation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptors, this complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression. nih.govbiorxiv.org

Research has identified AAK1 as a negative regulator of the canonical Wnt signaling pathway. nih.govasu.edu This negative regulation is achieved through AAK1's role in promoting the clathrin-mediated endocytosis of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6). nih.govbiorxiv.org Overexpression of AAK1 leads to a decrease in LRP6 levels at the plasma membrane, thereby dampening the cell's ability to respond to Wnt ligands. nih.gov

Prolonged Wnt stimulation appears to activate AAK1, which in turn phosphorylates AP2M1. nih.govresearchgate.net This phosphorylation enhances the internalization and subsequent lysosomal degradation of LRP6, establishing a negative feedback loop that attenuates Wnt signaling. nih.gov

Consistent with AAK1's role as a negative regulator, pharmacological inhibition of AAK1 with SGC-AAK1-1 has been shown to activate the Wnt signaling pathway. nih.gov By blocking AAK1 kinase activity, SGC-AAK1-1 prevents the efficient internalization and degradation of LRP6, leading to its accumulation at the cell surface. nih.gov This, in turn, enhances the signaling response to Wnt ligands.

Treatment of cells with SGC-AAK1-1 results in the stabilization of β-catenin protein levels, even in the presence of Wnt ligand. nih.gov This stabilized β-catenin can then translocate to the nucleus and activate the transcription of Wnt target genes, such as AXIN2 and NKD1. nih.govbiorxiv.org This effect is dose-dependent, with higher concentrations of SGC-AAK1-1 leading to a more robust activation of Wnt-driven reporter activity. nih.govbiorxiv.org

Effects of SGC-AAK1-1 on the Wnt Signaling Pathway
Molecular EventEffect of SGC-AAK1-1Reference
AAK1 Kinase ActivityInhibited nih.govmedchemexpress.com
LRP6 InternalizationDecreased nih.gov
β-Catenin LevelsStabilized and Increased nih.gov
Wnt Target Gene ExpressionUpregulated nih.govbiorxiv.org
Overall Wnt Pathway ActivityActivated

The mechanism by which SGC-AAK1-1 activates Wnt signaling is directly linked to its inhibition of AP2M1 phosphorylation. The AAK1-dependent phosphorylation of AP2M1 at Thr156 is a key step in promoting the endocytosis of LRP6. nih.govresearchgate.net By inhibiting this phosphorylation event, SGC-AAK1-1 disrupts the negative feedback loop that would normally attenuate Wnt signaling upon prolonged stimulation. nih.gov

Therefore, the interplay between AAK1, AP2M1 phosphorylation, and LRP6 internalization is a critical regulatory node in the Wnt signaling pathway. The use of SGC-AAK1-1 has been invaluable in elucidating this connection, demonstrating that the regulation of clathrin-mediated endocytosis by AAK1 has profound consequences for the dynamics of Wnt signal transduction. nih.govbiorxiv.org

Involvement in Notch Signaling Pathway Regulation

The chemical probe SGC-AAK1-1 is instrumental in dissecting the nuanced roles of its primary targets, Adaptor-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K), within the Notch signaling pathway. This evolutionarily conserved pathway is critical for cell-to-cell communication, influencing a wide array of developmental processes and adult tissue homeostasis. AAK1, in particular, has been identified as a positive regulator of Notch signaling, exerting its influence through multiple mechanisms, including the modulation of the endocytic protein Numb and direct interactions with the Notch receptor. nih.govnih.govnih.gov

AAK1's Influence on Numb Priming and Redistribution

AAK1 plays a crucial, dual role in the regulation of the Notch pathway, partly through its interaction with the cell fate determinant protein, Numb. nih.govnih.gov Numb is recognized as an antagonist of Notch signaling. nih.govnih.gov Research has demonstrated that AAK1 directly phosphorylates Numb. nih.govsemanticscholar.org This phosphorylation event is not a terminal step but rather a "priming" step, rendering Numb competent for subsequent phosphorylation by other kinases. nih.govsemanticscholar.org

Impact on Notch Receptor Activity

Beyond its indirect influence via Numb, AAK1 directly and positively regulates the Notch pathway by engaging with the Notch receptor itself. nih.govnih.govresearchgate.net Following ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. AAK1 has been shown to interact directly with the membrane-tethered form of Notch that is generated after the initial cleavage by a metalloprotease. nih.govresearchgate.net

This interaction occurs upstream of the final, activity-inducing cleavage by the γ-secretase complex. researchgate.net AAK1's binding stabilizes this activated, membrane-anchored Notch intermediate, as well as its monoubiquitinated form, effectively promoting the signaling cascade. researchgate.net By inhibiting AAK1's kinase activity, SGC-AAK1-1 can be used to probe the significance of this stabilization step and clarify AAK1's role as a positive effector in the activation of Notch signaling. nih.gov Studies have shown that depletion of AAK1 leads to a decrease in Notch transcriptional activity, reinforcing its role as a positive regulator. nih.gov

Role in Other Key Cellular Pathways

The utility of SGC-AAK1-1 extends beyond the Notch pathway, enabling the investigation of AAK1 and BMP2K functions in other fundamental cellular processes.

NF-κB Signaling Pathway Interactions

AAK1 is implicated as a participant in the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of immune and inflammatory responses. tandfonline.com The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB proteins are phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB dimers (such as the p50-p65 complex) to translocate to the nucleus and activate target gene transcription. tandfonline.com

AAK1 is understood to mediate the phosphorylation of the IκBα-p50-p65 trimeric complex. This action facilitates the ubiquitination and degradation of IκBα, leading to the activation and nuclear translocation of NF-κB. tandfonline.com By inhibiting AAK1, SGC-AAK1-1 provides a means to explore the role of this kinase in the activation of NF-κB-mediated pro-inflammatory cytokine transcription. tandfonline.com

BMP2K's Role in Osteoblast Differentiation Attenuation

SGC-AAK1-1 is a dual inhibitor, also targeting BMP2K, a kinase implicated in the regulation of bone development. nih.govthesgc.org BMP2K was first identified as a gene whose expression increased following the induction of differentiation in a prechondroblastic cell line by bone morphogenic protein-2 (BMP-2). thesgc.org

Further studies have provided evidence that BMP2K functions as a negative regulator in the program of osteoblast differentiation. nih.govthesgc.org When stably expressed, BMP2K attenuates osteoblast differentiation and subsequent mineral deposition. nih.gov As a potent inhibitor of BMP2K, SGC-AAK1-1 serves as a critical chemical tool to dissect the molecular mechanisms by which BMP2K exerts this attenuating effect on the development of bone-forming cells. nih.govthesgc.org

Association with Numb Protein

A defining characteristic of both AAK1 and BMP2K is their classification as Numb-Associated Kinases (NAKs). nih.govsemanticscholar.orgnih.gov This family of kinases is named for their physical and functional association with the Numb protein. semanticscholar.org Both AAK1 and BMP2K have been identified as direct interaction partners of Numb. nih.govnih.gov

The interaction between AAK1 and Numb is particularly well-characterized, with AAK1 phosphorylating Numb to regulate its function in endocytosis and Notch signaling. nih.govnih.govnih.gov Proteomic studies have also confirmed an interaction between BMP2K and Numb, suggesting that BMP2K also regulates Numb's function in endocytic processes, which are vital for normal mammalian development. nih.govthesgc.org The ability of SGC-AAK1-1 to inhibit both kinases makes it a valuable reagent for studying the collective impact of these NAKs on Numb-dependent cellular events. nih.gov

Interactive Data Tables

Table 1: SGC-AAK1-1 Inhibitory Activity

Target KinaseAssay TypePotency Value
AAK1Ki9.1 nM thesgc.org
BMP2KKi17 nM thesgc.org
AAK1IC₅₀ (Cell-based)230 nM thesgc.org
BMP2KIC₅₀ (Cell-based)1.5 µM thesgc.org

Table 2: Kinase Selectivity of SGC-AAK1-1

Off-Target KinasePotency Value (KD)Selectivity over AAK1 (Fold)
RIOK172 nM thesgc.org~8-fold
RIOK3290 nM thesgc.org~32-fold
PIP5K1C260 nM thesgc.org~29-fold
GAK>30-fold difference in Ki biorxiv.orgnih.gov>30
STK16>30-fold difference in Ki biorxiv.orgnih.gov>30

Investigative Applications in Disease Research

Neurological Disorders and Pain Management

The expression of AAK1 is widespread in the brain and spinal cord, implicating it in various neurological functions and disease states. nih.gov Research into AAK1 inhibition has revealed potential therapeutic avenues for chronic pain and several neurodegenerative and psychiatric disorders. acs.orgnih.gov

AAK1 has been identified as a promising target for the treatment of neuropathic pain, a chronic condition resulting from nerve damage. acs.orgpainscale.com Studies using mouse models have demonstrated that genetic knockout of the AAK1 gene results in a significantly reduced response to persistent pain, while responses to acute pain remain normal. nih.gov AAK1 knockout mice also did not develop tactile allodynia, a key symptom of neuropathic pain, after spinal nerve ligation. nih.govresearchgate.net

Building on these genetic findings, small-molecule inhibitors of AAK1 have been developed and tested in preclinical models. These inhibitors have been shown to effectively reverse established pain behavior in multiple rodent models of neuropathic pain, including chronic constriction injury and diabetic peripheral neuropathy. nih.govnih.govresearchgate.net The mechanism of pain relief is believed to be linked to the α2 adrenergic signaling pathway, which is known to have antinociceptive effects in humans. nih.gov Research indicates the relevant site of action for this pain-reducing effect is the spinal cord. nih.govresearchgate.net

Model SystemKey FindingsReference
AAK1 Knockout MiceShowed reduced response to persistent pain (formalin test) but normal acute pain response. Did not develop tactile allodynia after spinal nerve ligation. nih.govresearchgate.net
Rat Chronic Constriction Injury (CCI) ModelAAK1 inhibitors reduced evoked pain responses and decreased spontaneous neural activity in the spinal cord. nih.govnih.gov
Rat Streptozotocin Model (Diabetic Neuropathy)An AAK1 inhibitor (LP-935509) reduced pain responses. nih.govresearchgate.net
Mouse Spinal Nerve Ligation (SNL) ModelAn AAK1 inhibitor (LP-935509) reversed fully established pain behavior. nih.govresearchgate.net

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease affecting motor neurons. nih.gov Research has implicated AAK1 in the pathology of familial ALS (FALS) linked to mutations in the superoxide (B77818) dismutase 1 (SOD1) gene. nih.govnih.gov Using a yeast two-hybrid system, studies identified that AAK1 selectively interacts with mutant SOD1 but not the wild-type version. nih.govnih.gov

In transgenic rodent models of SOD1-linked ALS, AAK1 was found to be mislocated into pathological aggregates containing mutant SOD1 and neurofilament proteins within diseased motor neurons. nih.govnih.govresearchgate.net Furthermore, analysis of human tissue revealed that AAK1 protein levels were lower in ALS patients. nih.govnih.gov These findings suggest that the dysfunction of AAK1, a protein involved in endosomal and synaptic vesicle recycling, is a component of ALS pathology. nih.govnih.gov

Inhibition of AAK1 is being explored as a potential therapeutic strategy for both Parkinson's disease and schizophrenia. acs.orgnih.govnih.gov

Parkinson's Disease (PD): AAK1 has been identified as a potential therapeutic target for Parkinson's disease. parkinsonsnewstoday.com A genetic study linked a single nucleotide polymorphism in the AAK1 gene to the age of onset of PD. acs.orgnih.gov The essential role of AAK1 in endocytosis and lysosomal sorting, processes that can be aberrant in PD pathology, is thought to be central to its involvement. biorxiv.orgresearchgate.net AAK1 has been shown to affect the aggregation of alpha-synuclein (B15492655), a key protein in PD neurodegeneration, in model organisms. biorxiv.orgresearchgate.net Consequently, the development of novel and selective AAK1 inhibitors is considered a promising avenue for new PD therapies. parkinsonsnewstoday.com

Schizophrenia: AAK1 has been identified as an inhibitor of Neuregulin-1 (NRG1)/ErbB4 signaling. acs.org Both NRG1 and ErbB4 are considered susceptibility genes for schizophrenia, and their signaling pathways are crucial for neurodevelopment. nih.gov These connections suggest that inhibiting AAK1 activity could be a viable therapeutic approach for treating schizophrenia and its associated cognitive deficits. acs.orgnih.gov

DiseaseKey Research Findings and ImplicationsReference
Parkinson's DiseaseA genetic variation in the AAK1 gene is associated with the age of disease onset. AAK1 influences alpha-synuclein aggregation. Inhibition of AAK1 is proposed as a therapeutic strategy. acs.orgnih.govparkinsonsnewstoday.combiorxiv.org
SchizophreniaAAK1 inhibits NRG1/ErbB4 signaling, a pathway linked to schizophrenia susceptibility. AAK1 inhibition is suggested as a potential therapeutic target. acs.orgnih.gov

Antiviral Strategies and Viral Entry Mechanisms

The crucial role of AAK1 in clathrin-mediated endocytosis makes it an attractive host target for broad-spectrum antiviral therapies. nih.govresearchgate.net Many viruses exploit this cellular pathway to gain entry into host cells. patsnap.com

AAK1 facilitates viral entry by phosphorylating the AP2M1 subunit of the AP-2 complex, a key step in forming the clathrin-coated vesicles that internalize viral particles. nih.govbiorxiv.org By inhibiting the kinase activity of AAK1, compounds like SGC-AAK1-1 can disrupt this process. patsnap.comresearchgate.net This disruption prevents the virus from successfully entering the host cell, thereby blocking infection at one of its earliest stages. patsnap.comnih.gov Targeting a host factor like AAK1 offers a potential advantage over traditional antivirals that target viral proteins, as it may present a higher barrier to the development of drug resistance. dtic.milnih.gov

The AAK1-dependent viral entry mechanism has been identified as relevant for a wide range of viral pathogens, making AAK1 inhibitors a subject of broad-spectrum antiviral research. nih.govresearchgate.netnih.gov

SARS-CoV-2: The virus that causes COVID-19 can enter host cells through endocytosis. nih.govresearchgate.net Studies have shown that siRNA-mediated depletion of AAK1 suppresses SARS-CoV-2 infection in human lung cells. nih.gov A selective AAK1 inhibitor, SGC-AAK1-1, has also been reported to suppress SARS-CoV-2 infection, validating AAK1 as a potential therapeutic target. researchgate.netnih.gov

Hepatitis C Virus (HCV): AAK1 is a host factor that regulates the entry of HCV. patsnap.comnih.gov Research has demonstrated that silencing AAK1 expression inhibits the entry of HCV pseudoparticles and infectious virus into cells. nih.gov AAK1 inhibitors have been shown to block both HCV entry and assembly. nih.gov

Dengue Virus (DENV): AAK1 is required in the life cycle of the Dengue virus. dtic.milnih.gov Approved anticancer drugs that have AAK1 inhibitory activity have demonstrated broad-spectrum antiviral effects, including against DENV, in both in vitro studies and murine models of infection. nih.govresearchgate.net

Ebola Virus (EBOV): Similar to Dengue, the Ebola virus also exploits AAK1 for its life cycle. dtic.milnih.gov Combination treatments with drugs that inhibit AAK1 have been shown to protect against mortality in mouse models of Ebola infection. nih.govkuleuven.be This highlights the potential of targeting this host kinase to combat highly pathogenic viruses. researchgate.net

HIV-1: The Numb-associated kinase (NAK) family, of which AAK1 is a member, has a reported role in Human Immunodeficiency Virus-1 (HIV-1) infection. nih.gov This suggests that AAK1 may be involved in the HIV-1 life cycle, although this area requires further investigation compared to other viruses.

Viral PathogenRole of AAK1 in Infection CycleEvidence for InhibitionReference
SARS-CoV-2Facilitates viral entry via clathrin-mediated endocytosis.SGC-AAK1-1 and other inhibitors suppress infection in lung cells. nih.govresearchgate.netnih.gov
Hepatitis C Virus (HCV)Regulates viral entry and assembly.Silencing AAK1 or using inhibitors blocks HCV entry. patsnap.comnih.gov
Dengue Virus (DENV)Required for the viral life cycle, including entry.AAK1 inhibitors show antiviral activity in vitro and in vivo. nih.govdtic.milnih.gov
Ebola Virus (EBOV)Exploited during viral entry and production.AAK1 inhibitors protect against mortality in murine models. nih.govnih.govkuleuven.be
HIV-1The NAK family, including AAK1, is implicated in the infection process.Pharmacological inhibition of the NAK family shows antiviral potential. nih.gov

Cancer Biology Research

The role of AAK1 in cellular processes such as clathrin-mediated endocytosis has drawn interest from cancer researchers. researchgate.net AAK1 is a negative regulator of the Wnt signaling pathway; it promotes the internalization of the Wnt co-receptor LRP6, thereby dampening the signal. nih.govbiorxiv.org By inhibiting AAK1, SGC-AAK1-1 blocks this process, leading to an activation of Wnt signaling. nih.govbiorxiv.org This mechanism provides a basis for investigating its potential in cancer research, particularly in processes driven by aberrant Wnt signaling. unclineberger.orgresearchgate.net

Epithelial-Mesenchymal Transition (EMT) is a cellular program crucial for embryonic development that, when abnormally activated in cancer, promotes tumor invasion and metastasis. youtube.comcellsignal.com Research has indicated a direct link between AAK1 and the modulation of markers associated with this process. Studies have demonstrated that silencing the AAK1 gene affects the expression of markers for epithelial-mesenchymal plasticity (EMP), a related process that enables cancer cells to adapt and survive. nih.gov This suggests that AAK1 plays a role in regulating the transitional states of cancer cells.

The mechanism through which SGC-AAK1-1 can be used to explore EMT is likely linked to its potentiation of Wnt signaling. nih.govbiorxiv.org The Wnt pathway is a well-established driver of EMT. nih.gov Activation of this pathway can lead to the transcription of genes that suppress epithelial characteristics, such as the expression of E-cadherin, and promote mesenchymal traits, including increased cell motility. nih.goveurekalert.org By activating the Wnt pathway, SGC-AAK1-1 provides a chemical tool to probe the intricate signaling cascades that initiate and regulate EMT, offering insights into the molecular underpinnings of cancer cell metastasis.

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and resistance to therapy. The Wnt signaling pathway is fundamentally important for the self-renewal and maintenance of both normal stem cells and CSCs. researchgate.net Aberrant activation of Wnt/β-catenin signaling is associated with the pathology of numerous cancers and is thought to sustain the CSC population. researchgate.net

Through its ability to activate Wnt signaling, SGC-AAK1-1 serves as an important investigative compound in CSC research. nih.govbiorxiv.org Researchers can utilize SGC-AAK1-1 to study the consequences of heightened Wnt activity on CSC properties, such as their self-renewal capacity and differentiation potential. Understanding how modulating AAK1 activity impacts Wnt-dependent CSC populations could reveal novel vulnerabilities and therapeutic strategies aimed at eradicating these resilient cells.

Table 1: Inhibitory Profile of SGC-AAK1-1 This table summarizes the inhibitory constants (Ki) of SGC-AAK1-1 against its primary kinase targets.

Target Kinase Ki (nM) Reference
AAK1 9 unclineberger.org
BMP2K 17 researchgate.net

Ocular Conditions (e.g., Myopia, related to BMP2K)

Beyond its role in cancer biology, SGC-AAK1-1 is a valuable tool for investigating ocular conditions due to its potent inhibition of BMP2K. nih.gov Bone Morphogenetic Proteins (BMPs) are critical signaling molecules in the development and patterning of the eye. nih.goveurekalert.org BMP2K, a kinase whose expression is induced by BMP2, has been specifically implicated in the pathogenesis of myopia (nearsightedness). researchgate.net

Genetic association studies have identified a strong correlation between a specific variant in the BMP2K gene and the risk of developing high myopia. researchgate.net This research points to a role for BMP2K in the regulation of eye growth, a process that is dysregulated in myopic conditions. researchgate.net The loss of normal eye growth regulation is a key factor in the development of myopia, as the elongation of the optic globe is essential for achieving normal refractive power. researchgate.net SGC-AAK1-1, by inhibiting BMP2K, provides a means to pharmacologically probe the function of this kinase in cellular pathways relevant to ocular growth and development, potentially clarifying the mechanisms that lead to conditions like myopia.

Table 2: Genetic Association of BMP2K Variant with High Myopia This table presents findings from a study investigating the link between a single nucleotide polymorphism (SNP) in the BMP2K gene and high myopia.

Polymorphism Genotypes Finding Conclusion Reference
BMP2K gene 1379 G/A (rs2288255) GG, AG, AA The frequency of the 'A' allele was significantly higher in individuals with high myopia. The 1379 G/A variant is strongly correlated with high myopia and may be a genetic risk factor. researchgate.net

Advanced Methodologies for Sgc Aak1 1 Characterization

Biochemical Assay Systems

Biochemical assays are fundamental in determining the direct interaction between an inhibitor and its target enzyme. For SGC-AAK1-1, these assays have established its inhibitory potential and binding affinity at a molecular level.

The enzymatic activity of SGC-AAK1-1 was quantified using a coupled enzyme assay system. This method confirmed the compound's ability to inhibit the enzymatic function of Adaptor-Associated Kinase 1 (AAK1). The half-maximal inhibitory concentration (IC50) of SGC-AAK1-1 against AAK1 was determined to be 270 nM. nih.govmedchemexpress.com In these assays, staurosporine (B1682477) served as a positive control, demonstrating potent AAK1 inhibition, while a structurally similar but inactive compound, 34A (SGC-AAK1-1N), was used as a negative control and showed no significant activity. nih.gov

Table 1: In Vitro Enzymatic Inhibition of AAK1

Compound IC50 (AAK1) Assay System
SGC-AAK1-1 270 nM Coupled enzyme assay
Staurosporine 120 nM Coupled enzyme assay

To assess the selectivity of SGC-AAK1-1, extensive kinase binding profiling was conducted. Using the KINOMEscan platform (DiscoverX), the compound was tested at a concentration of 1 µM against a panel of over 400 wild-type human kinases. nih.gov This broad screening revealed a high degree of selectivity for SGC-AAK1-1. nih.gov

Only a few kinases were identified as potential off-targets. Subsequent dose-response experiments determined the dissociation constants (Kd) for these interactions. The most significant off-targets were found to be RIOK1, RIOK3, and PIP5K1C. thesgc.orgchemicalprobes.org

Table 2: SGC-AAK1-1 Kinase Selectivity Profile (KINOMEscan)

Off-Target Kinase Kd
RIOK1 72 nM
RIOK3 290 nM

TR-FRET assays were employed to further quantify the binding affinity and selectivity of SGC-AAK1-1 for its primary targets, AAK1 and BMP-2-Inducible Kinase (BMP2K), as well as other members of the Numb-associated kinase (NAK) family. nih.gov This technology measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase, providing a sensitive measure of inhibitor binding. nih.govnih.govbiorxiv.orgsciencecast.org

These assays demonstrated that SGC-AAK1-1 potently binds to AAK1 and BMP2K with high affinity. thesgc.org The compound exhibited more than 30-fold selectivity for AAK1 and BMP2K over the related NAK family members, Cyclin G-Associated Kinase (GAK) and Serine/Threonine-protein kinase 16 (STK16). nih.govbiorxiv.org

Table 3: TR-FRET Binding Affinity (Ki) of SGC-AAK1-1 for NAK Family Kinases

Kinase Ki
AAK1 9 nM medchemexpress.com
BMP2K 17 nM thesgc.orgcenmed.com
GAK >30-fold higher than AAK1/BMP2K

Cell-Based Functional Studies

To complement the biochemical data, cell-based assays were crucial in confirming that SGC-AAK1-1 can access and engage its targets within a living cell and modulate downstream signaling pathways.

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was utilized to measure the target engagement of SGC-AAK1-1 in live HEK293 cells. nih.govnih.gov This technology quantifies the displacement of a fluorescent energy transfer probe from a kinase fused to a luciferase enzyme, providing a measure of compound potency in a cellular context. nih.govreactionbiology.comlabmanager.com

The results confirmed that SGC-AAK1-1 effectively enters cells and binds to AAK1 and BMP2K. The compound showed a higher potency for AAK1 compared to BMP2K in this cellular environment. nih.govthesgc.org

Table 4: Cellular Target Engagement of SGC-AAK1-1 (NanoBRET)

Target Cellular IC50 Cell Line
AAK1 230 nM HEK293

To investigate the functional consequences of AAK1 inhibition by SGC-AAK1-1, reporter gene assays were performed. Specifically, the effect on the WNT signaling pathway was assessed using a β-catenin Activated Reporter (BAR) assay in HT1080 cells. nih.gov Inhibition of AAK1 is known to activate WNT signaling. nih.govmedchemexpress.com

Treatment with SGC-AAK1-1 resulted in a dose-dependent activation of WNT-driven BAR activity, confirming that the compound's engagement with its target leads to modulation of this key signaling pathway. nih.gov The inactive control compound, 34A, had no effect. nih.gov This demonstrates the functional activity of SGC-AAK1-1 in a cellular context. nih.govmedchemexpress.com

Table 5: Compound Names Mentioned

Compound Name Full Name / Description
SGC-AAK1-1 Chemical probe targeting AAK1 and BMP2K
AAK1 Adaptor-Associated Kinase 1
BMP2K BMP-2-Inducible Kinase
GAK Cyclin G-Associated Kinase
STK16 Serine/Threonine-protein kinase 16
RIOK1 RIO kinase 1
RIOK3 RIO kinase 3
PIP5K1C Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma
Staurosporine A potent but non-selective protein kinase inhibitor

Immunoblotting for Protein Phosphorylation Status (e.g., AP2M1)

Immunoblotting is a critical technique used to assess the cellular activity of SGC-AAK1-1 by monitoring the phosphorylation status of its downstream targets. A key substrate of Adaptor-Associated Kinase 1 (AAK1) is the μ2 subunit of the adaptor protein 2 complex (AP2M1). nih.govnih.gov AAK1-mediated phosphorylation of AP2M1 at the threonine 156 residue (Thr156) is a crucial step in clathrin-mediated endocytosis. nih.govbiorxiv.org

Research has demonstrated that treatment of cells with SGC-AAK1-1 leads to a significant, dose-dependent reduction in the phosphorylation of AP2M1 at Thr156. biorxiv.orgnih.gov In experiments using HEK293T cells, a dose-dependent decrease in phosphorylated AP2M1 (pAP2M1) was observed following a two-hour treatment with SGC-AAK1-1, with effects starting at concentrations below 1 μM. nih.gov Similarly, in HT1080 cells treated with 2.5 µM of SGC-AAK1-1 for one hour, a significant reduction in AP2M1 phosphorylation was confirmed via Western blot analysis. biorxiv.orgresearchgate.net These immunoblotting studies provide direct evidence of SGC-AAK1-1's ability to engage and inhibit AAK1 kinase activity within a cellular context. biorxiv.orgnih.gov The use of a phospho-specific antibody for AP2M1-Thr156 allows for precise quantification of the inhibitor's effect. researchgate.net

Table 1: Summary of Immunoblotting Experiments for AP2M1 Phosphorylation
Cell LineCompoundConcentrationTreatment TimeObserved EffectSource
HEK293TSGC-AAK1-1Dose-dependent (starting <1 µM)2 hoursDecreased phosphorylation of AP2M1 at Thr156 nih.gov
HT1080SGC-AAK1-12.5 µM1 hourSignificantly reduced phosphorylation of AP2M1 at T156 biorxiv.orgresearchgate.net

Analysis of Protein Stability (e.g., β-catenin)

The inhibition of AAK1 by SGC-AAK1-1 has been shown to impact cellular signaling pathways that regulate protein stability, notably the WNT/β-catenin pathway. nih.gov In the canonical WNT pathway, β-catenin is targeted for proteasomal degradation in the absence of a WNT signal. biorxiv.org Pharmacological inhibition of AAK1 using SGC-AAK1-1 leads to the activation of WNT signaling, resulting in the stabilization and accumulation of β-catenin protein. nih.gov

Studies have been conducted to analyze the temporal effects of SGC-AAK1-1 on β-catenin stability. In RKO cells pulsed with WNT3A ligand, subsequent treatment with SGC-AAK1-1 resulted in a more robust and sustained accumulation of β-catenin protein over a 24-hour period compared to cells treated with a negative control compound. nih.govresearchgate.net While control-treated cells showed β-catenin levels peaking around 7 hours and returning to baseline by 18 hours, the SGC-AAK1-1 treated cells displayed a stronger accumulation at earlier time points which was maintained throughout the experiment. researchgate.net This demonstrates that blocking AAK1 kinase activity with SGC-AAK1-1 enhances the stability of β-catenin, leading to increased β-catenin-dependent transcription. nih.gov

Table 2: Effect of SGC-AAK1-1 on β-catenin Stability
Cell LineTreatment ConditionCompound (Concentration)Time CourseResultSource
RKOPost-WNT3A pulseSGC-AAK1-1 (1.25 µM)0-24 hoursMore robust and sustained accumulation of β-catenin protein compared to control nih.govresearchgate.net

Receptor Internalization Assays (e.g., LRP6 endocytosis)

AAK1 plays a significant role as a negative regulator of WNT signaling by facilitating the clathrin-mediated endocytosis of the WNT co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6). biorxiv.orgthesgc.org Consequently, characterization of SGC-AAK1-1 involves assays to measure its effect on the internalization of this receptor.

By inhibiting AAK1, SGC-AAK1-1 disrupts the normal process of LRP6 endocytosis. biorxiv.orgnih.gov AAK1 promotes the internalization of LRP6, which in turn downregulates WNT signaling; therefore, inhibition of AAK1 kinase activity is expected to activate the pathway. biorxiv.org Research indicates that AAK1 physically co-complexes with LRP6 and promotes its clathrin-mediated internalization. biorxiv.org The use of SGC-AAK1-1 in functional assays validates this role, as the inhibitor phenocopies the effects of silencing AAK1 expression, leading to the activation of WNT signaling. biorxiv.org These findings establish that SGC-AAK1-1 can be used as a tool to modulate receptor internalization processes that are dependent on AAK1 activity. nih.gov

Structural Elucidation Techniques (e.g., Co-crystal Structures)

Understanding the precise binding mechanism of an inhibitor to its target kinase is crucial for rational drug design and optimization. X-ray crystallography is the primary technique for this structural elucidation. While attempts to obtain a co-crystal structure of SGC-AAK1-1 bound to AAK1 were unsuccessful, significant structural insights were gained from related compounds and kinases. nih.govnih.gov

Researchers successfully solved the co-crystal structure of a closely related and potent AAK1/BMP2K inhibitor, compound 25A, bound to the kinase domain of BMP2K at a resolution of 2.41 Å. biorxiv.orgnih.gov BMP2K (BMP-2-inducible kinase) is the most closely related kinase to AAK1, sharing 74% sequence identity in the kinase domain. nih.gov The structure revealed that 25A binds in the ATP-binding site, forming three key hydrogen bonds with the kinase hinge region. biorxiv.org This binding mode, elucidated through the BMP2K co-crystal structure, serves as a valuable model for how SGC-AAK1-1 and its analogs likely engage the ATP-binding pockets of both AAK1 and BMP2K, thereby guiding further structure-activity relationship (SAR) studies. nih.govnih.gov

Strategic Use of Negative Control Compounds (e.g., SGC-AAK1-1N)

To ensure that the observed biological effects of a chemical probe are due to the specific inhibition of its intended target and not from off-target activities or the chemical scaffold itself, a structurally similar but biologically inactive negative control compound is essential. For SGC-AAK1-1, the designated negative control is SGC-AAK1-1N (also known as compound 34A). nih.govbiorxiv.orgthesgc.org

SGC-AAK1-1N is a close chemical analog of SGC-AAK1-1 but is devoid of significant inhibitory activity against AAK1 or BMP2K, with a K_i value against AAK1 of 2 µM compared to 9 nM for SGC-AAK1-1. biorxiv.orgnih.gov This compound is consistently used in parallel with SGC-AAK1-1 in various assays. For example, in immunoblotting experiments, SGC-AAK1-1N did not reduce the phosphorylation of AP2M1, unlike SGC-AAK1-1. nih.govresearchgate.net Similarly, in WNT signaling assays, SGC-AAK1-1N failed to activate WNT-driven reporter activity or stabilize β-catenin. nih.govresearchgate.net The use of SGC-AAK1-1N provides a rigorous baseline, allowing researchers to confidently attribute the cellular phenotypes observed upon treatment with SGC-AAK1-1 to the specific inhibition of AAK1 and BMP2K. nih.govthesgc.org

Emerging Research Avenues and Future Directions

Deeper Functional Characterization of AAK1 and BMP2K Beyond Known Pathways

While the roles of AAK1 in clathrin-mediated endocytosis, Wnt signaling, and Notch signaling are established, and BMP2K's association with osteoblast differentiation and clathrin vesicles is known, there is a need for deeper functional characterization of both kinases in pathways beyond these established roles nih.govthesgc.org. Research indicates that AAK1 participates in other nervous system-related signaling pathways, such as NDR and CDK pathways nih.gov. AAK1's role as a substrate of NDR1/2 kinase, important in dendrite regulation, highlights its involvement in dendrite branching and spine growth nih.gov. The existence of a long form of AAK1 (AAK1L) with an extended C-terminal containing a grid protein binding domain suggests potential roles in endocytosis beyond those of the shorter form nih.gov. Further studies are required to fully understand how SGC-AAK1-1 can be utilized to explore these less-characterized functions and identify novel substrates or interacting proteins for both AAK1 and BMP2K. The distinct localization of BMP2K to nuclear speckles, compared to AAK1's presence at the cell membrane and cytoplasm, suggests potentially unique nuclear functions for BMP2K that warrant further investigation thesgc.org.

Development of Next-Generation Chemical Probes with Enhanced Specificity or Novel Mechanisms

SGC-AAK1-1 is recognized as one of the best available small molecule tools for studying AAK1 and BMP2K functions acs.orgresearchgate.net. However, the development of next-generation chemical probes with enhanced specificity or novel mechanisms of action remains an important area of research citeab.comthesgc.org. While SGC-AAK1-1 shows good selectivity, it does exhibit some activity against other kinases like RIOK1, RIOK3, and PIP5K1C at higher concentrations thesgc.org. Developing probes with even greater selectivity for AAK1 and BMP2K individually, or probes that target different binding sites or allosteric sites, could provide more refined tools for dissecting the specific roles of each kinase. For instance, efforts to identify chemical series with robust binding affinity for related kinases like CDKL2 have also utilized the acylaminoindazole scaffold, underscoring the potential for structural modifications to alter target specificity nih.gov. The availability of a negative control compound, SGC-AAK1-1N, which is structurally similar but lacks significant activity against AAK1 and BMP2K, is valuable for validating probe-specific effects thesgc.orgnih.gov. Future work could focus on developing probes with improved pharmacokinetic properties or those tagged for imaging or pull-down studies to further facilitate research.

Investigation of SGC-AAK1-1 in Complex Biological Systems and In Vivo Models

The characterization of SGC-AAK1-1 in cell-based assays has provided valuable insights into its activity and the roles of its targets acs.orgmedchemexpress.comtocris.comresearchgate.netfapesp.brbiorxiv.org. For instance, SGC-AAK1-1 has been shown to reduce the phosphorylation of AP2M1 and activate Wnt signaling in cell lines medchemexpress.combiorxiv.orgnih.gov. To translate these findings into a broader biological context, investigation of SGC-AAK1-1 in more complex biological systems and in vivo models is crucial fapesp.br. Studies in various preclinical animal models, particularly in the context of neuropathic pain where AAK1 has been implicated, are ongoing with other AAK1 inhibitors austinpublishinggroup.comtandfonline.comresearchgate.net. Evaluating SGC-AAK1-1 in these models can help determine its efficacy in a living system and provide insights into its pharmacokinetic and pharmacodynamic properties in vivo. While some studies have compared SGC-AAK1-1 to other inhibitors like LX9211, which has entered clinical trials for neuropathic pain, more in vivo studies directly utilizing SGC-AAK1-1 are needed biorxiv.orgtandfonline.com. Furthermore, exploring its effects in complex cellular environments, such as co-culture systems or 3D tissue models, could provide a more physiologically relevant understanding of its impact.

Exploration of Combined Therapeutic Strategies with SGC-AAK1-1

Given the involvement of AAK1 and BMP2K in multiple signaling pathways and cellular processes, exploring combined therapeutic strategies involving SGC-AAK1-1 and other therapeutic agents represents a promising future direction. For example, AAK1's role in clathrin-mediated endocytosis and viral entry suggests potential for combining AAK1 inhibition with antiviral therapies fapesp.brnih.govresearchgate.net. Inhibiting AAK1 could potentially block the entry of viruses that utilize CME for infection fapesp.brnih.gov. Similarly, given the links between AAK1/BMP2K and pathways like Wnt and Notch, combinations with modulators of these pathways could be investigated for various diseases. The potential involvement of AAK1 in neurological disorders and cancer also opens avenues for combination therapies in these areas nih.govnih.goveubopen.org. Further research is needed to identify synergistic combinations and understand the underlying mechanisms of interaction between SGC-AAK1-1 and other drugs.

Compound Information

Compound NamePubChem CID
SGC-AAK1-1134812845
AAK1-
BMP2K-
AP2M1-
LRP6-
Numb-
GAK-
STK16-
RIOK1-
RIOK3-
PIP5K1C-
SGC-AAK1-1N-
LX9211-
CDKL2-
AXIN2-
NKD1-
WNT3A-
NDR1-
NDR2-
AAK1L-

Data Table: Kinase Inhibition Profile of SGC-AAK1-1

KinaseInhibition ValueAssay TypeReference
AAK1IC₅₀ = 270 nMCoupled enzyme assay medchemexpress.comsigmaaldrich.com
AAK1Kᵢ = 9 nMATP site fluorescent tracer displacement assay medchemexpress.comsigmaaldrich.com
AAK1IC₅₀ = 230 nMLive cell NanoBRET assay thesgc.org
AAK1Kᵢ = 9.1 nMTR-FRET binding displacement assay nih.govthesgc.orgnih.gov
BMP2KIC₅₀ = 1.48 μM- tocris.com
BMP2KKᵢ = 17 nMATP site fluorescent tracer displacement assay sigmaaldrich.com
BMP2KIC₅₀ = 1.5 μMLive cell NanoBRET assay thesgc.org
BMP2KKᵢ = 17 nMTR-FRET binding displacement assay nih.govthesgc.orgnih.gov
GAKKᵢ = 1700 nMTR-FRET binding displacement assay caymanchem.com
STK16Kᵢ = 270 nMTR-FRET binding displacement assay caymanchem.com
RIOK1KD = 72 nMKINOMEscan assay thesgc.org
RIOK3KD = 290 nMKINOMEscan assay thesgc.org
PIP5K1CKD = 260 nMKINOMEscan assay thesgc.org

Q & A

Q. What are the primary biological targets of SGC AAK1-1, and how do its inhibitory constants (IC50/Ki) inform experimental design?

SGC AAK1-1 is a dual inhibitor of Adaptor-associated kinase 1 (AAK1; IC50 = 233–270 nM) and BMP2-inducible kinase (BMP2K; IC50 = 1.48–1.7 µM), with high selectivity over related kinases like GAK (Ki = 1,700 nM) . The Ki value of 9.1 nM for AAK1 indicates strong binding affinity, guiding researchers to use nanomolar concentrations in cellular assays. For dose-response experiments, start with a range of 1–10× Ki (e.g., 10–100 nM) to ensure target engagement while minimizing off-target effects .

Q. What methodological considerations are critical when using SGC AAK1-1 to study Wnt signaling pathways?

SGC AAK1-1 activates Wnt signaling by inhibiting AAK1-mediated clathrin-dependent endocytosis of LRP6 . Standard protocols include:

  • Pre-treating cells with 100 nM SGC AAK1-1 for 1 hour before Wnt stimulation.
  • Validating Wnt activation via β-catenin nuclear translocation assays or TOPFlash luciferase reporters.
  • Including the negative control compound SGC-AAK1-1N (IC50 = 11 µM for AAK1) to confirm on-target effects .

Q. How should researchers prepare and store SGC AAK1-1 solutions to ensure reproducibility?

  • Dissolve the compound in DMSO to create a 10 mM stock solution (2.34 mg/mL).
  • Aliquot and store at -20°C to avoid freeze-thaw degradation .
  • For cellular studies, dilute in culture media to ≤0.1% DMSO to prevent cytotoxicity. Always confirm solubility via visual inspection (clear solution) before use .

Advanced Research Questions

Q. How can researchers optimize in vitro kinase assays using SGC AAK1-1 to minimize off-target effects?

  • Kinase Profiling : Test SGC AAK1-1 against a panel of 50+ kinases (e.g., DiscoverX KinomeScan) to confirm selectivity, as it weakly inhibits STK16 (Ki = 270 nM) .
  • ATP Concentration : Use physiological ATP levels (1–5 mM) to avoid underestimating IC50 values .
  • Orthogonal Validation : Combine with CRISPR-mediated AAK1/BMP2K knockdown to distinguish target-specific effects .

Q. What strategies are recommended for resolving contradictory data in studies involving SGC AAK1-1’s dual inhibition of AAK1 and BMP2K?

  • Dose-Response Separation : Use low concentrations (10–100 nM) to preferentially inhibit AAK1 (Ki = 9.1 nM) over BMP2K (Ki = 17 nM) .
  • Genetic Knockdown : Pair SGC AAK1-1 with siRNA targeting BMP2K to isolate AAK1-specific phenotypes .
  • Phosphoproteomics : Quantify AP2M1 phosphorylation (a direct AAK1 substrate) to verify on-target activity .

Q. How should researchers design experiments to address solubility limitations of SGC AAK1-1 in in vivo models?

  • Formulation : Prepare a vehicle with DMSO:PEG300:Tween 80:saline (e.g., 5:40:5:50 ratio) to enhance solubility .
  • Pharmacokinetics : Measure plasma stability and tissue distribution using LC-MS/MS, adjusting doses based on half-life data .

Q. What statistical and validation frameworks are critical for ensuring reproducibility in SGC AAK1-1 studies?

  • Blinded Analysis : Assign treatment groups randomly and analyze data without knowledge of experimental conditions .
  • Power Analysis : Calculate sample sizes using effect sizes from pilot studies (e.g., 20% change in Wnt activity with α = 0.05, power = 0.8).
  • Data Transparency : Publish raw kinase assay data, crystal structures (e.g., PDB ID 5L4Q ), and full experimental protocols in supplementary materials .

Methodological Best Practices

Q. How can researchers integrate SGC AAK1-1 with other techniques (e.g., CRISPR, proteomics) for comprehensive pathway analysis?

  • CRISPR Synergy : Use AAK1/BMP2K knockout cell lines to validate inhibitor specificity .
  • Proteomic Profiling : Combine with phospho-enrichment mass spectrometry to map downstream signaling nodes affected by AAK1 inhibition .

Q. What controls are essential when studying SGC AAK1-1 in disease models (e.g., viral infection, cancer)?

  • Negative Control : Include SGC-AAK1-1N (inactive analog) to rule out nonspecific effects .
  • Positive Control : Compare with established AAK1 inhibitors (e.g., sunitinib) or Wnt activators (e.g., CHIR99021) .

Q. How should researchers document and report findings to meet academic standards?

  • Structured Reporting : Follow IMReD (Introduction, Methods, Results, Discussion) format with detailed kinase assay conditions, statistical tests, and replication attempts .
  • Data Deposition : Share crystallography data in public repositories (e.g., PDB) and dose-response curves in supplementary figures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.